2-Ethoxy-3,3-dimethylbutan-1-amine

Description

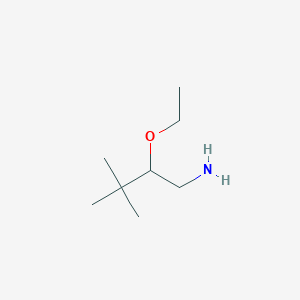

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-ethoxy-3,3-dimethylbutan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-5-10-7(6-9)8(2,3)4/h7H,5-6,9H2,1-4H3 |

InChI Key |

ZWXQSRMILNQJKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 3,3 Dimethylbutan 1 Amine and Analogous Compounds

Formation of the Primary Amine Moiety

The creation of the primary amine functional group is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently. acs.org The choice of method often depends on the availability of starting materials, desired stereochemistry, and the presence of other functional groups in the molecule.

Reductive amination is a powerful and widely used method for forming C-N bonds, valued for its operational simplicity and broad applicability in medicinal and pharmaceutical chemistry. acs.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

A direct and common route to primary amines is the reductive amination of a carbonyl precursor, in this case, 2-ethoxy-3,3-dimethylbutanal, with ammonia (B1221849). The reaction proceeds through the initial formation of an imine (a Schiff base), which is subsequently reduced to the target primary amine, 2-Ethoxy-3,3-dimethylbutan-1-amine. masterorganicchemistry.comresearchgate.net

The key to a successful one-pot reductive amination is the use of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) can be used, more specialized reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are less reactive towards ketones and aldehydes but readily reduce the protonated imine. masterorganicchemistry.comresearchgate.net This selectivity prevents the premature reduction of the starting aldehyde to an alcohol. youtube.com The reaction is versatile and can be performed under various conditions, including using catalytic hydrogenation (e.g., H₂/Pd/C) as the reduction step. youtube.comorganic-chemistry.org

Table 1: Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Can reduce aldehydes and ketones; less selective for imines in a one-pot reaction. masterorganicchemistry.comyoutube.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for the reduction of imines and iminium ions over aldehydes and ketones; toxic due to potential cyanide release. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reagent, acting as a general reducing agent for reductive aminations; less toxic alternative to NaBH₃CN. masterorganicchemistry.comresearchgate.net |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Raney Ni) | A "green" method that avoids hydride reagents; the catalyst and conditions can be tuned for selectivity. youtube.comorganic-chemistry.org |

The synthesis of chiral amines is of significant interest, as they are crucial building blocks for many pharmaceuticals and biologically active compounds. acs.org Asymmetric reductive amination provides a direct route to enantiomerically enriched amines from prochiral ketones or aldehydes. acs.org This can be achieved by using transition metal catalysts complexed with chiral ligands. For instance, ruthenium and iridium-based catalysts have shown high efficacy and enantioselectivity in the direct asymmetric reductive amination of ketones and aldehydes. acs.orgacs.org

Another approach involves a combination of organocatalysis and photoredox catalysis, where a chiral amine catalyst forms a chiral enamine intermediate from the aldehyde. nih.govnih.govprinceton.edu This intermediate then reacts enantioselectively. nih.govnih.gov These methods allow for the direct synthesis of α-amino aldehydes which are precursors to the desired chiral amines, often with excellent enantiocontrol. princeton.edu For a sterically hindered aldehyde like 2-ethoxy-3,3-dimethylbutanal, a ruthenium catalyst such as Ru(OAc)₂(S)-binap with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source could be employed to yield the chiral primary amine. acs.org

Table 2: Catalytic Systems for Asymmetric Amination

| Catalytic Approach | Catalyst/Reagent Type | Typical Substrates | Key Feature |

|---|---|---|---|

| Transition Metal Catalysis | Ru- or Ir-based complexes with chiral ligands (e.g., BINAP) | Ketones, Aldehydes | Direct asymmetric reductive amination with high enantioselectivity. acs.orgacs.org |

| Photoredox Organocatalysis | Chiral amine catalyst + Photoredox catalyst | Aldehydes | Forms stable, enantioenriched α-amino aldehyde adducts. nih.govnih.govprinceton.edu |

An alternative synthetic strategy involves the reduction of functional groups that already contain a nitrogen atom at the correct position. Amides and nitriles are common precursors for primary amines, and their reduction offers a reliable pathway to the target compound.

The reduction of amides is a classic and effective method for synthesizing amines. Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of converting amides to amines. youtube.commasterorganicchemistry.com Unlike the reduction of other carbonyl compounds like esters, which yield alcohols, the reduction of an amide with LAH replaces the carbonyl oxygen with two hydrogen atoms, yielding an amine. youtube.com

To synthesize this compound via this route, the corresponding amide, 2-ethoxy-3,3-dimethylbutanamide, would be required as the starting material. Treatment of this amide with a stoichiometric amount of LAH in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would produce the desired primary amine. davuniversity.orgorganic-chemistry.org LAH is a very powerful and non-selective reducing agent, and its reactivity can be moderated by replacing its hydride ions with alkoxy groups. davuniversity.org

Table 3: Amide Reduction to Primary Amine

| Starting Material | Reagent | Product |

|---|---|---|

| 2-Ethoxy-3,3-dimethylbutanamide | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Primary amines can also be prepared by the reduction of nitriles. This two-step sequence involves first preparing the required nitrile, 2-ethoxy-3,3-dimethylbutanenitrile, followed by its reduction. Lithium aluminum hydride (LAH) is a suitable reagent for reducing nitriles to primary amines. masterorganicchemistry.comdavuniversity.org The reaction provides a robust method for adding a -CH₂NH₂ group to an alkyl framework. The nitrile precursor itself can be synthesized from a corresponding alkyl halide via nucleophilic substitution with a cyanide salt.

Table 4: Nitrile Reduction to Primary Amine

| Starting Material | Reagent | Product |

|---|---|---|

| 2-Ethoxy-3,3-dimethylbutanenitrile | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Alkylation and Rearrangement Reactions

Alkylation and rearrangement reactions provide fundamental routes to amines, though they must be carefully selected to overcome challenges like overalkylation and to accommodate sterically demanding substrates.

The direct alkylation of ammonia with an appropriate alkyl halide, such as 1-bromo-2-ethoxy-3,3-dimethylbutane, represents the most straightforward approach to synthesizing a primary amine via a nucleophilic substitution (SN2) reaction. youtube.comyoutube.com In this process, ammonia acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. youtube.com

However, this method is often plagued by a lack of selectivity. lumenlearning.commasterorganicchemistry.com The primary amine product is itself a nucleophile and can compete with ammonia to react with the remaining alkyl halide. lumenlearning.comyoutube.com This leads to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, which can be difficult to separate. uomustansiriyah.edu.iqlumenlearning.com To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability of the alkyl halide reacting with ammonia rather than the amine product. youtube.comlumenlearning.com

An alternative strategy uses sodium azide (B81097) (NaN₃) as an ammonia surrogate. youtube.comlumenlearning.com The azide ion is an excellent nucleophile for the SN2 reaction, and the resulting alkyl azide is not nucleophilic, preventing overalkylation. uomustansiriyah.edu.iq The alkyl azide can then be reduced to the primary amine in a separate step using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). youtube.comlumenlearning.com

The Gabriel synthesis is a classic and highly effective method for the controlled synthesis of primary amines, explicitly designed to avoid the overalkylation issues seen with direct ammonia alkylation. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction utilizes potassium phthalimide (B116566) as a protected form of ammonia. masterorganicchemistry.com

The synthesis proceeds in three main stages: libretexts.orgyoutube.com

Deprotonation: Phthalimide is deprotonated by a base like potassium hydroxide (B78521) (KOH) to form the potassium phthalimide salt. The resulting phthalimide anion is a potent nucleophile. masterorganicchemistry.comyoutube.com

Alkylation: The phthalimide anion attacks a primary alkyl halide (e.g., 1-bromo-2-ethoxy-3,3-dimethylbutane) in an SN2 reaction to form an N-alkylphthalimide. wikipedia.orglibretexts.org Because the nitrogen in the N-alkylphthalimide is attached to two electron-withdrawing carbonyl groups, it is non-nucleophilic, and the reaction stops cleanly at this stage. masterorganicchemistry.com

Deprotection: The final primary amine is liberated from the N-alkylphthalimide. This is typically achieved by reacting the intermediate with hydrazine (B178648) (N₂H₄) in what is known as the Ing-Manske procedure. wikipedia.org This step cleaves the imide and releases the desired primary amine along with a phthalhydrazide (B32825) precipitate. wikipedia.org Acidic or basic hydrolysis can also be used for this final step. libretexts.orgyoutube.com

The Gabriel synthesis is generally limited to primary alkyl halides, as secondary halides often lead to elimination side reactions. wikipedia.org

The Hofmann and Curtius rearrangements are powerful reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom in the form of carbon dioxide. wikipedia.orgnih.govwikipedia.org This makes them suitable for syntheses where the desired amine has one less carbon than an available carboxylic acid precursor. For the synthesis of this compound, the starting material would be 3-ethoxy-4,4-dimethylpentanoic acid or its corresponding amide.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine using a halogen (like Br₂) and a strong base (like NaOH). wikipedia.orgchemistrysteps.comyoutube.com The reaction proceeds through several steps, including the formation of an N-bromoamide and its subsequent rearrangement to an isocyanate intermediate. chemistrysteps.commasterorganicchemistry.com The isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.orgchemistrysteps.com

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to form an isocyanate, which is then hydrolyzed to the primary amine. nih.govwikipedia.orgorganic-chemistry.org The acyl azide is typically prepared from a carboxylic acid derivative, such as an acid chloride, by reacting it with sodium azide. organic-chemistry.orglibretexts.org A key advantage of the Curtius rearrangement is its versatility; the isocyanate intermediate can be isolated or trapped with other nucleophiles like alcohols or amines to form carbamates or ureas, respectively. wikipedia.orgnih.gov The reaction generally proceeds under milder conditions than the Hofmann rearrangement and with complete retention of the migrating group's stereochemistry. nih.gov

Table 2: Comparison of Hofmann and Curtius Rearrangements

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

|---|---|---|

| Starting Material | Primary Amide wikipedia.org | Acyl Azide (from Carboxylic Acid/Acid Chloride) wikipedia.org |

| Key Reagents | Br₂ or Cl₂, NaOH/KOH, H₂O masterorganicchemistry.comyoutube.com | NaN₃, Heat, H₂O libretexts.orgyoutube.com |

| Key Intermediate | Isocyanate wikipedia.orgchemistrysteps.com | Isocyanate nih.govwikipedia.org |

| Byproducts | CO₂, NaBr, H₂O | CO₂, N₂ libretexts.org |

| Advantages | One-pot procedure from amide | Isocyanate can be isolated; milder conditions; stereospecific nih.govwikipedia.org |

| Disadvantages | Harsh basic conditions; not suitable for base-sensitive molecules | Requires handling of potentially explosive acyl azides uomustansiriyah.edu.iq |

Hydroamination Approaches for Unsaturated Precursors

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical route to amines.

Modern transition-metal catalysis has enabled significant advances in hydroamination. Rhodium-catalyzed hydroamination has emerged as a powerful tool for the synthesis of amines from unsaturated precursors like alkenes. nih.gov For a molecule like this compound, a potential unsaturated precursor could be an allylic amine that undergoes hydroamination.

These reactions often employ a rhodium catalyst in combination with a chiral ligand, which allows for high levels of control over both the regioselectivity (where the amine adds) and the enantioselectivity (the 3D arrangement of the atoms). nih.govsci-hub.se The use of directing groups on the substrate can further guide the catalyst to achieve specific outcomes. nih.gov Research has shown that rhodium catalysts, often using chiral BIPHEP-type ligands, can facilitate the hydroamination of allylamines to form enantioenriched 1,2-diamines in good yields and with excellent enantioselectivities. nih.govsci-hub.se This methodology provides a concise and efficient pathway to complex chiral amine structures that are valuable in pharmaceuticals and asymmetric catalysis. sci-hub.se

Copper-Catalyzed Anti-Markovnikov Hydroamination

The synthesis of linear aliphatic amines from terminal alkenes is a significant transformation in organic chemistry. nih.gov Copper-catalyzed anti-Markovnikov hydroamination has emerged as a powerful method to achieve this, providing direct access to primary amines like the one found in this compound. nih.gov This approach circumvents the regioselectivity issues often encountered with traditional methods, which typically yield branched products (Markovnikov addition).

The reaction generally employs a copper(I) hydride (CuH) catalyst, which is generated in situ from a copper precursor and a hydrosilane. This CuH species adds across the double bond of a terminal alkene, leading to the formation of a sterically less-encumbered alkylcopper intermediate. nih.gov This intermediate then reacts with an electrophilic amine source, such as a hydroxylamine (B1172632) O-benzoate or O-acylhydroxylamine, to furnish the desired anti-Markovnikov hydroamination product. nih.govdoubtnut.com The mild reaction conditions are a key advantage, showing compatibility with a variety of functional groups, including esters and ethers, which is crucial for the synthesis of complex molecules. doubtnut.comorganic-chemistry.org

Enantioselective variants of this method have also been developed, utilizing chiral phosphine (B1218219) ligands such as DTBM-SEGPHOS, to synthesize β-chiral amines from 1,1-disubstituted alkenes with high yields and enantioselectivities. doubtnut.comorganic-chemistry.org While the target molecule, this compound, is not chiral at the β-position, this methodology provides a foundational and highly regioselective approach for installing the primary amine at the terminal position of the butane (B89635) chain.

Table 1: Key Features of Copper-Catalyzed Anti-Markovnikov Hydroamination

| Feature | Description | Reference |

| Regioselectivity | Exclusively anti-Markovnikov, yielding linear amines from terminal alkenes. | nih.gov |

| Catalyst System | Typically a Copper(I) source with a hydrosilane and a phosphine ligand. | nih.govdoubtnut.com |

| Amine Source | Electrophilic reagents like O-acylhydroxylamines are commonly used. | doubtnut.com |

| Key Intermediate | Proceeds through an alkylcopper species after insertion of the alkene into a Cu-H bond. | nih.gov |

| Compatibility | Tolerates various functional groups, making it suitable for complex molecule synthesis. | doubtnut.comorganic-chemistry.org |

Integration of the Ether Functionality

Synthesis via Alkoxy-Substituted Intermediates

The incorporation of the 2-ethoxy group requires a synthetic strategy that involves an alkoxy-substituted intermediate. A plausible route begins with a precursor containing the core carbon skeleton and hydroxyl groups, such as 3,3-dimethyl-1,2-butanediol. sigmaaldrich.com This diol possesses both a primary and a sterically hindered secondary hydroxyl group.

Selective etherification of the secondary alcohol can be achieved using a classic Williamson ether synthesis. byjus.com This involves deprotonating the more accessible secondary alcohol with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl bromide or iodide) to form the desired ether linkage. The primary hydroxyl group, which is less reactive in this step, can then be converted into the target amine functionality in subsequent steps, for instance, via conversion to a leaving group followed by substitution with an amine equivalent.

Alternatively, one could start with the amino alcohol precursor, 1-amino-3,3-dimethyl-butan-2-ol. chemicalbook.comsigmaaldrich.com In this scenario, the amine functionality would need to be protected before performing the etherification on the secondary alcohol. Following the formation of the ether, deprotection of the amine would yield the final product. This highlights the importance of protecting group strategies in multi-step syntheses.

Strategies for Orthogonal Protecting Group Chemistry for Amine and Ether

In syntheses involving molecules with multiple reactive functional groups, such as an amine and a hydroxyl group, an orthogonal protecting group strategy is essential. googleapis.com This approach allows for the selective removal of one protecting group in the presence of another, enabling precise chemical manipulations at specific sites within the molecule. researchgate.netdoubtnut.com

For a precursor like 1-amino-3,3-dimethyl-butan-2-ol, the amine and alcohol functionalities must be protected with groups that can be cleaved under different conditions. nih.gov For example, the amine can be protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under a wide range of conditions but can be readily removed with acid (e.g., trifluoroacetic acid, TFA). sigmaaldrich.com The secondary alcohol can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether. TBS ethers are stable to the acidic conditions used for Boc deprotection but can be selectively cleaved using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). sigmaaldrich.comresearchgate.net

Table 2: Example of an Orthogonal Protecting Group Strategy

| Functional Group | Protecting Group | Installation Reagent | Deprotection Condition | Reference |

| Amine | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acid (e.g., TFA, HCl) | sigmaaldrich.comgoogleapis.com |

| Alcohol | TBS (tert-butyldimethylsilyl) | TBS-Cl, Imidazole | Fluoride Source (e.g., TBAF) | researchgate.net |

Construction of the Branched Butane Skeleton

Stereoselective Formation of Tertiary and Quaternary Carbon Centers

A defining feature of this compound is its branched butane skeleton, which contains a quaternary carbon center at the C3 position (a tert-butyl group). The construction of quaternary carbon centers remains a significant challenge in organic synthesis due to the steric hindrance involved. learncbse.inyoutube.com

Numerous asymmetric catalytic methods have been developed to create such centers with high enantioselectivity, including Michael additions, α-arylations, and allylic alkylations. learncbse.in While the quaternary center in the target molecule is achiral (possessing two identical methyl groups), the principles for its construction are the same. These reactions often rely on creating a new carbon-carbon bond at a sterically congested position. For instance, the conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound or the alkylation of a sterically hindered enolate can be employed to install the gem-dimethyl groups.

A recently developed strategy for constructing quaternary carbons in α-tertiary amines involves a site-selective C-H functionalization triggered by a 1,5-hydrogen atom transfer (1,5-HAT) reaction. nih.gov Such advanced methods highlight the ongoing innovation required to efficiently build these complex structural motifs. The presence of the quaternary center can also be strategically leveraged to influence the conformation and reactivity of the molecule in subsequent synthetic steps. youtube.com

Modular Approaches for Diverse Branched Amine Derivatives

Modern synthetic chemistry increasingly relies on modular approaches that allow for the rapid assembly of complex molecules from simple, readily available building blocks. mdpi.com These methods are particularly valuable for creating libraries of structurally diverse compounds for chemical and biological screening. The synthesis of branched amine derivatives, including analogs of this compound, can benefit significantly from such strategies.

One powerful modular method is the visible-light-mediated carbonyl alkylative amination. sigmaaldrich.comvedantu.com This multicomponent reaction brings together a primary amine, an aldehyde, and an alkyl iodide to generate α-branched secondary amines. By systematically varying each of the three components, a wide array of amine derivatives can be synthesized in a streamlined fashion. sigmaaldrich.com

Other modular strategies include carbonyl carbamoylative amination and carbonyl acylative amination, which serve as practical alternatives to classic multicomponent reactions like the Ugi and Strecker syntheses. These methods provide access to α-amino amides and α-amino ketones, which are privileged structures in medicinal chemistry. Furthermore, palladium-catalyzed carbonylative coupling reactions offer a modular route to chiral amides from organic halides, carbon monoxide, and amines. Adapting these modular platforms would enable the efficient synthesis of not only this compound but also a broad family of related compounds with diverse functional and structural features.

Nucleophilic Properties of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound confers significant nucleophilic character to the molecule. This allows it to readily attack electron-deficient centers, leading to the formation of new chemical bonds.

Reactions with Electrophilic Centers (e.g., Carbonyl Compounds to form Imines)

Primary amines, such as this compound, react with carbonyl compounds like aldehydes and ketones to form imines. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by a dehydration step. The formation of the imine occurs under equilibrium control, and to drive the reaction toward the product, the water generated is typically removed. nih.gov The reaction is reversible and can be catalyzed by acid. ncert.nic.in Imines are versatile intermediates in organic synthesis. nih.gov

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then undergoes dehydration to yield the final imine product. The reactivity of the carbonyl group is a key factor, with aldehydes generally being more reactive than ketones due to steric and electronic factors. ncert.nic.in

Table 1: Reactivity of Primary Amines with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Product Type | Key Conditions |

|---|---|---|---|

| Primary Amine | Aldehyde | Imine (Aldimine) | Acid catalysis, removal of water nih.govncert.nic.in |

| Primary Amine | Ketone | Imine (Ketimine) | Acid catalysis, removal of water nih.govncert.nic.in |

Alkylation Reactivity and Polysubstitution Challenges

The primary amine group of this compound can be alkylated by reacting it with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. youtube.com However, a significant challenge in the alkylation of primary amines is the potential for polysubstitution. acs.orgmasterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium salt. youtube.comacs.orgmasterorganicchemistry.com

Controlling the extent of alkylation to selectively obtain the mono-alkylated product can be difficult. acs.org Several strategies have been developed to address this, including the use of a large excess of the amine, which is not always practical, or employing specific reaction conditions and reagents. masterorganicchemistry.com For instance, reductive amination offers an alternative route to more substituted amines while avoiding the issue of over-alkylation. masterorganicchemistry.com

Derivatization for Functional Group Transformations

Chemical derivatization of the primary amine in this compound is a crucial strategy for introducing new functional groups, thereby altering the molecule's properties for specific applications.

N-Protection Strategies (e.g., BOC-protection)

To prevent unwanted reactions of the amine group during a multi-step synthesis, it is often necessary to "protect" it. The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines. fishersci.co.ukmasterorganicchemistry.com The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org This reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk

The Boc group is stable to a wide range of reaction conditions but can be readily removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukmasterorganicchemistry.com This orthogonality allows for selective deprotection without affecting other acid-sensitive functional groups in the molecule.

Table 2: Common Conditions for Boc-Protection and Deprotection of Primary Amines

| Process | Reagents | Solvent | Conditions |

|---|---|---|---|

| Boc-Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Water, THF, Acetonitrile fishersci.co.uk | Room temperature or gentle heating fishersci.co.uk |

| Boc-Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane, Ethyl acetate (B1210297) fishersci.co.uk | Room temperature fishersci.co.uk |

Formation of Amides and Other Nitrogen Derivatives

The primary amine of this compound can react with acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.ukchemguide.co.uk The reaction with acyl chlorides is often vigorous and may be carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

The formation of amides is a common derivatization strategy to modify the chemical and physical properties of the parent amine. Other nitrogen derivatives can also be synthesized, expanding the range of accessible compounds from this compound.

Chemical Modifications for Separation and Purification

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization of amines is often necessary. sigmaaldrich.comresearchgate.netnih.govnih.gov Aliphatic amines like this compound generally lack a chromophore, making them difficult to detect using UV-Vis detectors. sigmaaldrich.com

Derivatization introduces a chromophoric or fluorophoric tag to the amine, enhancing its detectability. nih.govlibretexts.org Reagents such as dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are commonly used for this purpose. nih.gov This pre-column or post-column derivatization allows for sensitive and selective analysis of amines in various matrices. sigmaaldrich.comsigmaaldrich.com The choice of derivatizing agent depends on the analytical method and the desired properties of the derivative. nih.gov

Table 3: Common Derivatizing Agents for Amine Analysis

| Derivatizing Agent | Detection Method | Key Features |

|---|---|---|

| Dansyl Chloride | Fluorescence, UV-Vis nih.gov | Versatile, high ionization efficiency nih.gov |

| o-Phthalaldehyde (OPA) | Fluorescence nih.gov | Reacts with primary amines in the presence of a thiol nih.gov |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Fluorescence, UV nih.gov | Useful under acidic chromatography conditions nih.gov |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | HPLC sigmaaldrich.comsigmaaldrich.com | Good selectivity, stable derivatives sigmaaldrich.comsigmaaldrich.com |

Reactivity and Chemical Derivatization of 2 Ethoxy 3,3 Dimethylbutan 1 Amine

Specific Reactions and Derivatizations

The reaction between primary amines and the α,β-unsaturated ketone, mesityl oxide, serves as an effective method for the separation of primary amines from secondary amines, particularly when their boiling points are similar. google.com This process relies on the formation of a high-boiling point adduct between the primary amine and mesityl oxide, which facilitates the separation of the more volatile secondary amine through distillation. google.com

The underlying chemical transformation is a conjugate nucleophilic addition, specifically an aza-Michael addition. openstax.orgresearchgate.net In this reaction, the nucleophilic primary amine, 2-Ethoxy-3,3-dimethylbutan-1-amine, attacks the electrophilic β-carbon of the carbon-carbon double bond in mesityl oxide. openstax.orglibretexts.org This is in contrast to a direct attack on the carbonyl carbon (1,2-addition). The 1,4-addition, or conjugate addition, is often thermodynamically favored, leading to a more stable product. openstax.org The electronegative oxygen of the carbonyl group in mesityl oxide withdraws electron density from the β-carbon, making it susceptible to nucleophilic attack. openstax.org

The general reaction involves contacting a mixture of primary and secondary amines with mesityl oxide. The primary amine reacts to form the adduct and acetone (B3395972) as a byproduct. google.com The removal of acetone from the reaction mixture helps to drive the equilibrium towards the formation of the adduct. google.com The resulting adduct has a significantly higher boiling point than the unreacted secondary amine, allowing for the purification of the secondary amine by distillation. google.com The primary amine can then be recovered from the adduct through hydrolysis, which regenerates the primary amine and acetone. google.com

For this compound, the reaction with mesityl oxide would proceed as follows:

Reaction Scheme:

This compound + Mesityl Oxide ⇌ Adduct + Acetone

The structure of the resulting adduct would be a β-amino ketone. Specifically, the nitrogen atom of this compound would bond to the β-carbon of the original mesityl oxide molecule.

The following table summarizes the key aspects of this separation process:

| Reactant | Reagent | Product of Reaction | Byproduct | Separation Method |

| This compound (in a mixture with a secondary amine) | Mesityl Oxide | High-boiling adduct | Acetone | Distillation |

This method is particularly valuable in industrial settings where the separation of closely boiling amines is a common challenge. google.com The formation of a thermally stable, high-boiling adduct provides a practical and efficient means to achieve high purity separation.

Advanced Analytical Methodologies for 2 Ethoxy 3,3 Dimethylbutan 1 Amine

Chromatographic Separation Techniques

Chromatographic methods are central to the separation and analysis of 2-Ethoxy-3,3-dimethylbutan-1-amine from complex matrices. Both high-performance liquid chromatography and gas chromatography offer robust platforms for its determination, each with specific sample preparation requirements.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is another powerful technique for the analysis of amines. bre.com Due to the polar nature and reactivity of the amine group, which can lead to peak tailing and adsorption on conventional GC columns, derivatization is often employed to create more volatile and less polar derivatives. bre.com However, direct analysis of some amines is possible using specialized columns. For instance, short columns packed with materials like Tenax-GC have been successfully used for analyzing ethanolamines by minimizing interactions. bre.com

When analyzing amine solutions, a GC method can provide rapid results, with analysis times as short as eight minutes being reported for some applications. bre.com For this compound, a potential GC-based approach would involve its conversion to a more volatile derivative, such as a silyl (B83357) or acyl derivative, followed by separation on a suitable capillary column. In some cases, high-resolution accurate mass GC-MS (HRAM-GCMS) can be used to investigate fragmentation pathways of amines, even without derivatization, by observing reactions that occur in the heated GC inlet. nih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR would provide unambiguous evidence for its structure. Although specific spectra for this exact compound are not publicly available, the expected chemical shifts and splitting patterns can be predicted based on known values for similar structural motifs. chemicalbook.comuq.edu.auchemicalbook.com

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The tert-butyl group would appear as a sharp singlet, while the protons on the ethyl group and the main butane (B89635) chain would exhibit characteristic multiplets (e.g., triplet, quartet, multiplet) due to spin-spin coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons bonded to nitrogen or oxygen appearing further downfield).

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| -C(CH₃)₃ | ~0.9 | Singlet (s) | 9H | tert-butyl group |

| -OCH₂CH₃ | ~1.2 | Triplet (t) | 3H | Methyl of ethyl group |

| -CH(NH₂)CH₂- | ~2.5-2.7 | Multiplet (m) | 1H | Methine proton at C2 |

| -CH₂NH₂ | ~2.8-3.0 | Multiplet (m) | 2H | Methylene protons at C1 |

| -OCH₂CH₃ | ~3.4-3.6 | Quartet (q) | 2H | Methylene of ethyl group |

| -NH₂ | Variable | Broad Singlet (br s) | 2H | Amine protons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. nih.gov The molecular formula is C₈H₁₉NO.

In electron ionization (EI) mode, the molecule would generate a molecular ion peak (M⁺·) corresponding to its exact mass. The fragmentation pattern is predictable based on the stability of the resulting carbocations and radical species. Key fragmentation pathways for ethers and amines include alpha-cleavage, where the bond adjacent to the heteroatom (oxygen or nitrogen) breaks.

For this compound, major fragments would be expected from the cleavage of the C-C bond adjacent to the nitrogen (loss of the aminomethyl group) and the C-C bond between C2 and C3.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

| 145 | [C₈H₁₉NO]⁺· | Molecular Ion (M⁺·) |

| 115 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |

| 87 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical |

| 72 | [CH(CH₃)C(CH₃)₃]⁺ | Fragment from cleavage between C1 and C2 |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation (highly stable) |

| 45 | [CH₂OCH₂CH₃]⁺ | Fragment from ethoxy side chain |

| 30 | [CH₂NH₂]⁺ | Aminomethyl cation (iminium ion) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool in analytical chemistry that provides highly accurate mass measurements of molecules. measurlabs.com This precision allows for the determination of the elemental composition of a compound, distinguishing it from other molecules with the same nominal mass. measurlabs.com For this compound, HRMS would be instrumental in confirming its molecular formula, C8H19NO.

Expected Research Findings:

When analyzed by HRMS, the protonated molecule of this compound ([M+H]+) would be observed. The high resolving power of the instrument would allow for the measurement of its mass to several decimal places. This exact mass is a unique physical constant derived from the sum of the exact masses of its constituent isotopes.

The expected fragmentation patterns for this compound in a mass spectrometer are governed by the stability of the resulting carbocations. The presence of the nitrogen atom in the primary amine and the oxygen atom in the ether group directs the fragmentation pathways. miamioh.edulibretexts.org The most common fragmentation mechanism for aliphatic amines is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For a primary amine with an unbranched α-carbon, this cleavage typically results in a characteristic fragment ion at a mass-to-charge ratio (m/z) of 30. whitman.edu

Another likely fragmentation pathway involves cleavage adjacent to the ether's oxygen atom. scribd.com The table below outlines the theoretically calculated exact masses for the parent ion and key fragments of this compound that would be targeted in an HRMS analysis.

Interactive Data Table: Theoretical HRMS Data for this compound

| Ion Description | Molecular Formula | Theoretical Exact Mass (m/z) | Fragmentation Pathway |

| Protonated Molecular Ion | [C8H20NO]+ | 146.15394 | Parent Molecule + H+ |

| Alpha-Cleavage Fragment | [CH4N]+ | 30.03368 | Cleavage of C1-C2 bond |

| Fragment from C-O Cleavage | [C6H14N]+ | 100.11208 | Cleavage of Ethoxy Group |

| Fragment from C-C Cleavage | [C4H10O]+ | 74.07316 | Cleavage at the tert-butyl group |

This high-precision data is invaluable for confirming the identity of this compound in complex matrices and for differentiating it from isomers. measurlabs.com

Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI/MS)

Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI/MS) is a specialized and highly sensitive ionization technique. Electron capture (EC) is particularly effective for compounds with electrophilic groups, forming negative ions by capturing low-energy electrons. wikipedia.org This process is often highly selective and can result in less fragmentation compared to other ionization methods. wikipedia.orgresearchgate.net Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization method suitable for relatively nonpolar and thermally stable compounds, typically producing protonated [M+H]+ or deprotonated [M-H]− ions through gas-phase reactions at atmospheric pressure. wikipedia.orgcreative-proteomics.com

Expected Research Findings:

The direct analysis of a simple aliphatic amine like this compound by ECAPCI in negative ion mode might be challenging due to the molecule's lack of a strong electrophore. However, this technique is highly effective for derivatives of such amines. To enhance its detectability by electron capture, the amine would typically be derivatized with a reagent containing a polyhalogenated group, such as pentafluorobenzoyl chloride. researchgate.net This derivatization introduces a highly electrophilic moiety onto the target molecule, making it amenable to sensitive detection by EC.

In the context of APCI, which is well-suited for less polar, thermally stable small molecules, this compound would be expected to ionize efficiently. nih.govmetwarebio.com In positive-ion mode APCI, the primary ion observed would be the protonated molecule, [M+H]+. The ionization process involves a corona discharge that ionizes solvent molecules, which then transfer a proton to the analyte molecule. wikipedia.org

The table below summarizes the expected outcomes for the analysis of this compound and its derivative using ECAPCI/MS.

Interactive Data Table: Expected ECAPCI/MS Analysis Outcomes

| Analytical Mode | Analyte Form | Expected Primary Ion | Rationale |

| EC-MS (Negative Ion) | Derivatized Amine | [M-H]− or [M]−• | The pentafluorobenzoyl group is a strong electrophore, enabling high-sensitivity electron capture. researchgate.net |

| APCI-MS (Positive Ion) | Native Amine | [M+H]+ | The amine is sufficiently volatile and thermally stable for APCI, where it will undergo proton transfer from the reagent gas. wikipedia.orgnih.gov |

| APCI-MS (Negative Ion) | Native Amine | [M-H]− | While less likely than positive ion formation, deprotonation could occur under specific source conditions. |

The combination of liquid chromatography with ECAPCI/MS would provide a robust method for the selective and sensitive quantification of this compound, particularly after derivatization for electron capture detection. nih.govresearchgate.net

Theoretical and Computational Investigations of 2 Ethoxy 3,3 Dimethylbutan 1 Amine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure, conformational preferences, and electronic landscape of a molecule. In the absence of specific computational data for 2-Ethoxy-3,3-dimethylbutan-1-amine, we can infer its properties based on the analysis of its constituent functional groups and the steric and electronic effects they impose on the molecular framework.

The structure of this compound features a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers, (R)-2-Ethoxy-3,3-dimethylbutan-1-amine and (S)-2-Ethoxy-3,3-dimethylbutan-1-amine. The presence of a bulky tert-butyl group is expected to significantly influence the conformational landscape of the molecule by restricting rotation around the C2-C3 single bond.

Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), could be employed to perform a detailed conformational analysis. Such an analysis would involve systematically rotating the key dihedral angles (e.g., H₂N-C1-C2-O, C1-C2-O-CH₂CH₃, and C1-C2-C3-C(CH₃)₃) and calculating the relative energies of the resulting conformers. It is anticipated that the most stable conformers would be those that minimize steric repulsion between the large tert-butyl group and the ethoxy and aminomethyl substituents. For instance, a staggered conformation around the C2-C3 bond, with the tert-butyl group anti-periplanar to the aminomethyl group, would likely be a low-energy conformation.

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which relates the population of a state to its energy.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche (+) | +60° | 2.5 |

| Gauche (-) | -60° | 2.5 |

| Eclipsed | 0° | > 5.0 |

Note: This table is illustrative and based on general principles of steric hindrance. Actual values would require specific quantum chemical calculations.

Molecular Orbital (MO) theory provides insights into the electronic structure and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions.

For this compound, the HOMO is expected to be primarily localized on the nitrogen atom of the amine group, reflecting the high energy of the nitrogen lone pair electrons. The lone pair on the oxygen of the ethoxy group would also contribute to high-energy occupied molecular orbitals, but likely to a lesser extent than the more basic amine nitrogen. The LUMO is anticipated to be a sigma-antibonding (σ*) orbital associated with the C-N and C-O bonds.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. Due to the electronegativity of nitrogen and oxygen, these atoms will carry partial negative charges, while the adjacent carbon atoms and the hydrogen atoms of the amine group will bear partial positive charges. This charge distribution influences the molecule's polarity, intermolecular interactions, and its behavior as a nucleophile or base.

Table 2: Expected Partial Atomic Charges for Key Atoms in this compound

| Atom | Expected Partial Charge (e) |

| N (amine) | -0.8 to -1.0 |

| O (ether) | -0.6 to -0.8 |

| C1 (aminomethyl) | +0.2 to +0.4 |

| C2 (chiral center) | +0.1 to +0.3 |

| H (amine) | +0.3 to +0.5 |

Note: These values are estimations based on the known electronegativities and inductive effects of the functional groups.

Reaction Mechanism Predictions and Energetics

Two common methods for the synthesis of amines are reductive amination and nucleophilic substitution reactions.

Pathway 1: Reductive Amination

A likely synthetic route to this compound is the reductive amination of 2-ethoxy-3,3-dimethylbutanal. This reaction would involve the initial formation of an imine intermediate through the reaction of the aldehyde with ammonia (B1221849), followed by reduction of the imine to the desired primary amine.

Pathway 2: Williamson Ether Synthesis followed by Amination

An alternative route could involve the synthesis of a suitable precursor, such as 1-amino-3,3-dimethylbutan-2-ol, followed by etherification of the hydroxyl group. The amination step could precede or follow the ether formation.

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is crucial. The TS is the highest energy point along the reaction coordinate and its structure provides insight into the geometry of the reacting molecules as they transform from reactants to products.

For the reductive amination pathway, a key transition state would be that for the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde. Another important transition state would be for the hydride transfer from the reducing agent to the imine carbon.

For a pathway involving a nucleophilic substitution (e.g., an SN2 reaction to introduce the ethoxy group), the transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the leaving group partially bonded. The steric hindrance of the tert-butyl group would likely have a significant impact on the energy of this transition state, potentially disfavoring an SN2 reaction at the C2 position.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their structural features. acs.org While no specific QSPR models for this compound exist, models for analogous aliphatic amines can provide a framework for how such predictions could be made. acs.org

A QSPR model is a mathematical equation that correlates molecular descriptors with a specific property. Molecular descriptors are numerical values that encode structural information about a molecule, and they can be categorized as:

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, number of atoms of a certain type).

Topological descriptors: Based on the 2D connectivity of the atoms (e.g., branching indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Based on the electronic structure (e.g., partial charges, dipole moment).

To develop a QSPR model for a series of analogous amino ethers, one would first need a dataset of compounds with experimentally determined values for the property of interest (e.g., boiling point, pKa, solubility). Then, a large number of molecular descriptors would be calculated for each compound. Finally, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to select the most relevant descriptors and build a predictive model.

Table 3: Hypothetical QSPR Model for Predicting the Boiling Point of Aliphatic Amino Ethers

| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Experimentally Determined Boiling Point (°C) | Predicted Boiling Point (°C) |

| Analog 1 | 117.19 | 38.3 | 134 | 132 |

| Analog 2 | 131.22 | 38.3 | 155 | 157 |

| Analog 3 | 145.25 | 38.3 | 176 | 174 |

| This compound | 145.25 | 41.5 | Not Available | 168 (Hypothetical Prediction) |

Note: This table is for illustrative purposes only and does not represent real experimental or predicted data.

Such a model, once validated, could be used to estimate the properties of new, unsynthesized compounds, thereby guiding experimental efforts.

Application of Molecular Descriptors for Predictive Models

In the field of computational chemistry and toxicology, predictive models based on Quantitative Structure-Activity Relationships (QSAR) are pivotal for forecasting the biological activity or physicochemical properties of chemical compounds. nih.govresearchgate.net These models operate on the principle that the structure of a molecule, encoded in the form of numerical values known as molecular descriptors, is intrinsically linked to its properties. rsc.org For this compound, a range of molecular descriptors can be calculated to serve as input for such predictive models.

The development of a QSAR model involves establishing a statistical correlation between the variations in the molecular descriptors of a series of compounds and their observed biological or chemical effects. ijpsr.com While specific predictive models for this compound are not extensively documented in publicly available literature, the application of its molecular descriptors can be illustrated through established methodologies used for similar aliphatic amines and ethers. nih.gov These models are instrumental in early-stage drug discovery and environmental risk assessment, offering a cost-effective and time-efficient alternative to extensive experimental testing. nih.govpeercommunityjournal.org

A typical workflow for developing a predictive model would involve the following steps:

Data Set Compilation: A collection of structurally diverse but related compounds with known experimental data for a specific endpoint (e.g., toxicity, receptor binding affinity, boiling point) is assembled.

Descriptor Calculation: For each compound in the data set, including this compound, a comprehensive set of molecular descriptors is computed. These descriptors can be categorized into several classes, such as constitutional, topological, geometric, and quantum-chemical descriptors. ucsb.edu

Model Development and Validation: Using statistical methods or machine learning algorithms, a mathematical relationship is established between a subset of the most relevant molecular descriptors and the experimental endpoint. mdpi.com The predictive power and robustness of the resulting model are then rigorously evaluated.

The molecular descriptors for this compound, as calculated and made available through computational chemistry platforms, provide the foundation for its inclusion in such modeling studies. These descriptors quantify various aspects of its molecular structure, from simple atomic counts to more complex electronic and steric features.

Detailed Research Findings

Furthermore, advancements in machine learning have enabled the creation of sophisticated models for predicting chemical toxicity. nih.gov These models can be trained on large datasets of diverse molecules, utilizing a wide array of molecular descriptors to identify the structural features most influential in determining a compound's toxicity. mdpi.com For a molecule like this compound, its calculated descriptors related to lipophilicity, molecular size, and electronic properties would be key inputs for such predictive toxicology models.

Interactive Data Tables

The following tables present a selection of calculated molecular descriptors for this compound. These values can be utilized in the development of predictive QSAR models for various endpoints.

Table 1: Key Physicochemical and Topological Descriptors for this compound

| Descriptor | Value | Significance in Predictive Models |

| Molecular Weight | 145.27 g/mol | Influences transport properties and bioavailability. |

| XLogP3 | 2.2 | A measure of lipophilicity, crucial for predicting membrane permeability and bioaccumulation. |

| Hydrogen Bond Donor Count | 1 | Relates to the potential for forming hydrogen bonds with biological macromolecules. |

| Hydrogen Bond Acceptor Count | 2 | Also relates to hydrogen bonding capacity, affecting solubility and binding affinity. |

| Rotatable Bond Count | 5 | An indicator of molecular flexibility, which can influence receptor binding. |

| Exact Mass | 145.146665109 g/mol | Used in mass spectrometry-based identification and quantification. |

| Topological Polar Surface Area | 38.3 Ų | Predicts transport properties, including absorption and blood-brain barrier penetration. |

| Heavy Atom Count | 10 | A simple constitutional descriptor related to molecular size. |

Table 2: Hypothetical Application in a Predictive Toxicity Model

This table illustrates how the molecular descriptors of this compound could be used in a hypothetical linear regression-based QSAR model for predicting acute aquatic toxicity (LC50) in fish, based on common models for aliphatic amines.

Hypothetical Model Equation: log(1/LC50) = β₀ + β₁(XLogP3) + β₂(TPSA) + β₃(MW)

| Compound | XLogP3 | TPSA (Ų) | MW ( g/mol ) | Predicted log(1/LC50) |

| This compound | 2.2 | 38.3 | 145.27 | (Value would be calculated based on the regression coefficients β₀, β₁, β₂, and β₃ derived from a training set of related compounds) |

Applications and Broader Scientific Context of 2 Ethoxy 3,3 Dimethylbutan 1 Amine

Role as Chiral Building Blocks in Asymmetric Synthesis

The core structure of 2-Ethoxy-3,3-dimethylbutan-1-amine, featuring a stereocenter at the C2 position, theoretically positions it as a valuable chiral building block. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry, a critical aspect in the synthesis of many pharmaceuticals and biologically active compounds.

Synthesis of Optically Active Compounds

In principle, the enantiomers of this compound, (R)- and (S)-2-Ethoxy-3,3-dimethylbutan-1-amine, could serve as starting materials for the synthesis of a variety of optically active compounds. The primary amine functionality allows for a wide range of chemical transformations, such as acylation, alkylation, and Schiff base formation, which would proceed while retaining the stereochemical integrity of the chiral center. These reactions would yield more complex chiral molecules with potential applications in materials science and drug discovery. However, specific examples of such syntheses utilizing this particular amine are not readily found in the current body of scientific literature.

Application in Ligand Design for Catalysis

Chiral amines are frequently employed as precursors for the synthesis of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of chemical reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The nitrogen atom and the ethoxy group of this compound could potentially act as coordination sites for a metal, making it a candidate for the development of novel bidentate ligands. The bulky tert-butyl group could also play a role in influencing the stereochemical outcome of a catalyzed reaction. Despite this potential, there is no specific documented research on the design or application of ligands derived from this amine in asymmetric catalysis.

Intermediates in the Synthesis of Complex Organic Molecules

The structural features of this compound suggest its utility as an intermediate in the construction of more complex molecular architectures.

Utility in the Production of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. Chiral amines and their derivatives are an important class of fine chemicals. While the synthesis of this compound itself would be a fine chemical manufacturing process, its subsequent use in the production of other high-value chemicals is plausible. However, there is no available information to suggest its current use in any industrial-scale production of fine chemicals.

Research in Medicinal Chemistry Contexts

The development of novel molecular entities is a cornerstone of medicinal chemistry. The incorporation of unique structural motifs can lead to improved pharmacological properties. While general classes of phenethylamine (B48288) derivatives with ethoxy substitutions have been investigated for their α-adrenergic blocking action and potential as antihypertensive agents, there is no specific mention or data related to the biological activity or medicinal chemistry research of this compound in the available patent literature. The lipophilic character imparted by the ethoxy and dimethylbutyl groups, combined with the hydrogen-bonding capability of the amine, could theoretically allow for interactions with biological targets. However, without experimental data, its potential in this field remains purely speculative.

Contribution of Branched Amine and Ether Motifs to Molecular Diversity in Drug Discovery

The generation of molecular diversity is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic agents. Branched amines and ether groups are fundamental building blocks in this process, each conferring unique properties that are highly valued in medicinal chemistry.

Branched Amine Motifs:

Alpha-branched amines are prevalent structural features found in hundreds of approved pharmaceutical drugs and clinical candidates. researchgate.net Their importance stems from the three-dimensional complexity they introduce, which can lead to improved target binding and selectivity. The synthesis of these motifs is a critical area of research, with methods evolving to expand the accessible design space. wikipedia.orgcam.ac.uk Traditional approaches often rely on C-N bond formation, but newer strategies focusing on C-C bond formation, such as the addition of organometallic reagents to imines, can dramatically increase the variety of available branched amine structures. researchgate.netwikipedia.orgcam.ac.uk The ability to create large, diverse libraries of these compounds is essential for screening programs aimed at identifying new drug leads. cam.ac.uk

Ether Motifs:

Ethers are another class of functional groups pivotal to modern drug design. docbrown.info The incorporation of an ether linkage into a drug candidate can significantly modify its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile. numberanalytics.com Key contributions of the ether motif include:

Modulating Lipophilicity: Ethers can increase a compound's lipophilicity, which can enhance its ability to cross cellular membranes. docbrown.infonumberanalytics.com

Improving Metabolic Stability: The ether bond can enhance a drug's metabolic stability by making it less susceptible to oxidative metabolism. numberanalytics.com

Hydrogen Bond Acceptance: The oxygen atom in an ether can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets, without acting as a hydrogen bond donor. pressbooks.pub

Saturated cyclic ethers are also abundant in a wide range of biologically active natural products and approved drugs, highlighting their significance as a key structural unit in medicinal chemistry. nih.gov The strategic placement of ether groups, including acyclic variants like the ethoxy group in this compound, allows medicinal chemists to fine-tune molecular properties to achieve a desired therapeutic effect. docbrown.infonumberanalytics.com

Impact of Structural Features on Preclinical Research Parameters (general, not compound-specific)

Preclinical research is a critical phase in drug development where a compound's potential efficacy and safety are evaluated before human trials. youtube.com The structural features of a molecule have a direct and predictable impact on key preclinical parameters, particularly those related to absorption, distribution, metabolism, and excretion (ADME). youtube.com

Several molecular properties are routinely assessed to predict a compound's behavior in vivo. These properties are dictated by the molecule's structural and electronic features.

| Parameter | Structural Influence | Impact on Preclinical Research |

| Lipophilicity (LogD) | Influenced by the presence of non-polar alkyl groups versus polar functional groups like hydroxyls and amines. Ether groups tend to increase lipophilicity. docbrown.infonumberanalytics.com | Affects membrane permeability, solubility, and plasma protein binding. An optimal LogD is crucial for oral absorption and distribution to the target tissue. |

| Topological Polar Surface Area (TPSA) | Calculated based on the number of polar atoms (typically oxygen and nitrogen) in a molecule. | Correlates with a drug's ability to permeate cell membranes, including the blood-brain barrier. Lower TPSA is often associated with better permeability. |

| Metabolic Stability | Determined by the presence of sites susceptible to metabolism by enzymes (e.g., Cytochrome P450s). Bulky or sterically hindered groups can shield susceptible sites. numberanalytics.com | A compound that is too rapidly metabolized will have a short duration of action. High metabolic stability is generally desirable for maintaining therapeutic concentrations. |

| Chirality | The presence of one or more chiral centers introduces stereoisomers (enantiomers or diastereomers). researchgate.net | Enantiomers of a drug can have different pharmacokinetic, pharmacodynamic, and toxicity profiles. This adds complexity to synthesis, formulation, and clinical development. google.com |

| Conformational Rigidity | The presence of rings or sterically bulky groups can restrict the number of conformations a molecule can adopt. google.com | While conformational restriction can improve binding specificity and reduce off-target effects, it may also negatively impact permeability and other pharmacokinetic properties. google.com |

The goal of preclinical development is to select drug candidates with a favorable balance of these properties to maximize the chances of success in clinical trials. youtube.com Rigorous preclinical studies, designed with careful statistical considerations like sample size and power, are essential to test hypotheses about a drug's effects and to ensure that the data generated are reliable. nih.govrsc.org

Coordination Chemistry Studies

While no specific coordination chemistry studies have been published for this compound, its structural features allow for predictions about its potential behavior as a ligand in metal complexes. The molecule contains a primary amine group, which is a classic Lewis base capable of donating its lone pair of electrons to a metal center to form a coordinate covalent bond. docbrown.info

Primary aliphatic amines are well-known ligands in coordination chemistry, reacting with a wide range of transition metal ions such as Cu(II), Co(II), and Ni(II) to form stable ammine complexes. wikipedia.orgdocbrown.info The coordination typically occurs through the nitrogen atom's lone pair. docbrown.info

The coordination behavior of this compound would be significantly influenced by two main structural characteristics:

Steric Hindrance: The amine is attached to a carbon chain with a bulky tert-butyl-like (3,3-dimethyl) group. Steric effects play a crucial role in determining the structure, stability, and reactivity of transition metal complexes. numberanalytics.com The significant steric bulk of this ligand would likely:

Limit the number of ligands that can coordinate to a single metal center, favoring lower coordination numbers.

Influence the coordination geometry, potentially causing distortions from ideal geometries (e.g., octahedral or square planar) due to repulsive interactions between ligands. numberanalytics.com

Stabilize metal centers in unusual or low oxidation states by sterically protecting the metal from other reactants. rsc.org

Affect bond lengths and angles within the complex. numberanalytics.com

The Ether Functional Group: The ethoxy group at the 2-position introduces an oxygen atom with lone pairs of electrons. While the primary coordination site would be the more basic amine nitrogen, the ether oxygen could potentially engage in weak secondary interactions with the metal center, especially if the metal ion is a hard Lewis acid. This could lead to the ligand acting in a bidentate (N, O-chelate) fashion, although the formation of a five-membered chelate ring would be expected. However, in most cases with simple amino ethers, the amine is the dominant coordinating group, and the ether may remain non-coordinating. The presence of the ether group primarily modifies the ligand's electronic properties and solubility profile.

Based on these features, this compound is expected to act as a monodentate ligand, coordinating to metal ions through its primary amine nitrogen. The formation of complexes would be governed by a balance between the electronic donation from the nitrogen and the significant steric repulsion from the bulky alkyl framework. Studies on complexes with other sterically hindered amines have shown that such ligands can be used to control metal-to-ligand stoichiometry and influence the properties of the resulting metal complexes. rsc.org

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for identifying and characterizing 2-Ethoxy-3,3-dimethylbutan-1-amine?

- Methodology : Employ a combination of infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . IR can identify functional groups (e.g., amine N-H stretching at ~3300 cm⁻¹ and ether C-O-C bands near 1100 cm⁻¹). For NMR, analyze the ¹H and ¹³C spectra: the ethoxy group (CH₂CH₃) appears as a triplet (~1.2 ppm) and quartet (~3.4 ppm), while the dimethylbutanamine backbone shows distinct methyl singlets (~1.0 ppm) and amine proton signals (~2.5 ppm) .

- Data Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₁₉NO).

Q. What synthetic routes are reported for this compound?

- Stepwise Approach :

Alkylation : React 3,3-dimethylbutan-1-amine with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity to minimize byproducts (e.g., over-alkylation) .

Q. How can researchers address solubility challenges during purification?

- Strategies :

- Use hydrochloride salt formation by treating the free amine with HCl in diethyl ether, improving crystallinity.

- Employ mixed solvents (e.g., dichloromethane/methanol) for recrystallization.

Advanced Research Questions

Q. How can polarized IR linear-dichroic (IR-LD) spectroscopy resolve structural ambiguities in this compound derivatives?

- Experimental Design : Orient crystalline samples in a nematic liquid crystal matrix and measure polarized IR absorbance. For example, the orientation-dependent C=O and N-H stretching modes can reveal spatial alignment of functional groups.

- Data Interpretation : Compare experimental IR-LD results with ab initio calculations (e.g., DFT) to validate bond angles and torsional conformations .

- Contradiction Resolution : If X-ray crystallography and IR-LD data conflict (e.g., differing amine group orientations), re-evaluate crystal packing effects or solvent interactions .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Methods :

Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate frontier orbitals (HOMO/LUMO) and identify nucleophilic sites.

Transition State Modeling : Apply density functional theory (DFT) to model reaction pathways (e.g., SN2 displacement at the ethoxy group).

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers analyze conflicting data between synthetic yields and theoretical reaction efficiencies?

- Case Study : If a synthesis yields 60% product despite >90% theoretical efficiency:

Byproduct Identification : Use GC-MS or LC-MS to detect intermediates (e.g., unreacted starting materials or dimerization products).

Kinetic Profiling : Perform time-resolved NMR to identify rate-limiting steps (e.g., slow amine deprotonation).

Q. What strategies enable selective functionalization of the amine group in this compound?

- Approaches :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during ethoxy group modifications.

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) for enantioselective alkylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.